Cas no 59080-49-8 (methyl 8-aminooctanoate)
methyl 8-aminooctanoate Chemical and Physical Properties
Names and Identifiers
-
- Octanoic acid, 8-amino-, methyl ester
- methyl 8-aminooctanoate
- 8-amino octanoic acid, methyl ester
- SCHEMBL2128896
- ZYKOKVARXPKXFW-UHFFFAOYSA-N
- 59080-49-8
- DTXSID90512162
- methyl8-aminooctanoate
- EN300-148272
- AKOS006310915
- DB-125356
-
- Inchi: 1S/C9H19NO2/c1-12-9(11)7-5-3-2-4-6-8-10/h2-8,10H2,1H3
- InChI Key: ZYKOKVARXPKXFW-UHFFFAOYSA-N
- SMILES: O(C)C(CCCCCCCN)=O
Computed Properties
- Exact Mass: 173.14167
- Monoisotopic Mass: 173.141578849 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 8
- Complexity: 115
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Molecular Weight: 173.25
- XLogP3: 0
- Topological Polar Surface Area: 52.3Ų
Experimental Properties
- PSA: 52.32
methyl 8-aminooctanoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1936080-100mg |
Methyl 8-aminooctanoate |
59080-49-8 | 98% | 100mg |
¥1663.00 | 2024-05-07 | |
| Enamine | EN300-148272-1.0g |
methyl 8-aminooctanoate |
59080-49-8 | 1g |
$0.0 | 2023-06-06 | ||
| Enamine | EN300-148272-50mg |
methyl 8-aminooctanoate |
59080-49-8 | 50mg |
$49.0 | 2023-09-28 | ||
| Enamine | EN300-148272-100mg |
methyl 8-aminooctanoate |
59080-49-8 | 100mg |
$72.0 | 2023-09-28 | ||
| Enamine | EN300-148272-250mg |
methyl 8-aminooctanoate |
59080-49-8 | 250mg |
$104.0 | 2023-09-28 | ||
| Enamine | EN300-148272-500mg |
methyl 8-aminooctanoate |
59080-49-8 | 500mg |
$164.0 | 2023-09-28 | ||
| Enamine | EN300-148272-1000mg |
methyl 8-aminooctanoate |
59080-49-8 | 1000mg |
$210.0 | 2023-09-28 | ||
| Enamine | EN300-148272-2500mg |
methyl 8-aminooctanoate |
59080-49-8 | 2500mg |
$364.0 | 2023-09-28 | ||
| Enamine | EN300-148272-5000mg |
methyl 8-aminooctanoate |
59080-49-8 | 5000mg |
$621.0 | 2023-09-28 | ||
| Enamine | EN300-148272-10000mg |
methyl 8-aminooctanoate |
59080-49-8 | 10000mg |
$1134.0 | 2023-09-28 |
methyl 8-aminooctanoate Related Literature
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Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
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Wenjie Zhao,Hua Hou,Yuchun Jin,Zhixiang Zeng,Xuedong Wu,Qunji Xue RSC Adv., 2014,4, 60307-60315
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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Soumaya Khlifi,Gregory Mouille,Jonathan Farjon Anal. Methods, 2017,9, 2328-2333
Additional information on methyl 8-aminooctanoate
Methyl 8-aminooctanoate (CAS No. 59080-49-8): A Comprehensive Overview
Methyl 8-aminooctanoate, chemically designated as methyl 8-aminooctanoate, is a compound of significant interest in the field of chemical and pharmaceutical research. With a CAS number of 59080-49-8, this molecule has garnered attention due to its unique structural properties and potential applications in various biochemical pathways. This introduction aims to provide an in-depth exploration of this compound, highlighting its chemical characteristics, biological significance, and the latest research findings that underscore its relevance in modern science.
The molecular structure of methyl 8-aminooctanoate consists of an eight-carbon chain with an amine group (-NH₂) at the eighth carbon and a methyl ester (-COOCH₃) at the terminal carbon. This configuration imparts specific physicochemical properties that make it a valuable intermediate in organic synthesis and a potential candidate for drug development. The presence of both functional groups—the amine and the ester—enables diverse chemical modifications, making it a versatile building block for more complex molecules.
One of the most compelling aspects of methyl 8-aminooctanoate is its role in biochemical processes. The amine group can participate in hydrogen bonding, which is crucial for interactions within biological systems. This property makes it a promising candidate for modulating enzyme activity and receptor binding. Furthermore, the ester group can be hydrolyzed under certain conditions, releasing octanoic acid and methanol—a reaction that could be exploited in synthetic biology for the production of bioactive compounds.
Recent studies have begun to explore the potential applications of methyl 8-aminooctanoate in drug discovery. Its structural motif resembles several known bioactive molecules, suggesting that it could serve as a scaffold for novel therapeutic agents. For instance, researchers have investigated its derivatives as potential inhibitors of bacterial biofilm formation, leveraging the compound's ability to disrupt intermolecular interactions within microbial communities. This approach holds promise for developing new strategies to combat antibiotic-resistant bacteria.
Another area where methyl 8-aminooctanoate has shown promise is in the field of lipid metabolism. Octanoic acid, the free acid form of this compound, is a medium-chain fatty acid that can be readily oxidized by mitochondria for energy production. This characteristic makes it an attractive candidate for therapeutic interventions in metabolic disorders such as obesity and type 2 diabetes. By incorporating methyl 8-aminooctanoate into drug formulations, researchers aim to enhance mitochondrial function and improve insulin sensitivity.
The synthesis of methyl 8-aminooctanoate is another area of active investigation. Traditional methods involve the esterification of octanoic acid with methanol in the presence of an acid catalyst. However, recent advances in green chemistry have led to the development of more sustainable synthetic routes. For example, enzymatic catalysis using lipases has been explored as an alternative to traditional chemical methods, offering higher selectivity and reduced environmental impact. These innovations not only improve the efficiency of producing methyl 8-aminooctanoate but also align with broader efforts to promote sustainable practices in chemical manufacturing.
Biologically, methyl 8-aminooctanoate has been studied for its potential role in signal transduction pathways. The amine group can interact with neurotransmitter receptors and ion channels, suggesting that derivatives of this compound could modulate neural activity. Preliminary research has indicated that certain analogs may have neuroprotective properties, making them candidates for treating neurological disorders such as Alzheimer's disease and Parkinson's disease. While further research is needed to fully elucidate these mechanisms, the preliminary findings are encouraging.
The compound's stability under various conditions is another critical factor that influences its utility in research and industrial applications. Studies have demonstrated that methyl 8-aminooctanoate remains stable under standard storage conditions but may degrade when exposed to extreme temperatures or acidic environments. Understanding these stability profiles is essential for optimizing its use in experimental settings and ensuring consistent quality in pharmaceutical formulations.
Regulatory considerations also play a significant role in the development and use of methyl 8-aminooctanoate. As with any chemical entity intended for use in pharmaceuticals or biotechnology, compliance with regulatory guidelines is paramount. Manufacturers must adhere to stringent quality control measures to ensure purity and consistency, while researchers must navigate ethical and safety protocols when conducting experiments involving this compound.
In conclusion,methyl 8-aminooctanoate (CAS No. 59080-49-8) represents a fascinating molecule with diverse applications across multiple scientific disciplines. Its unique structural features make it a valuable tool for synthetic chemists, while its biological properties position it as a promising candidate for drug development and metabolic research. As our understanding of its mechanisms continues to grow, methyl 8-aminooctanoate will undoubtedly play an increasingly important role in advancing scientific knowledge and therapeutic innovation.
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